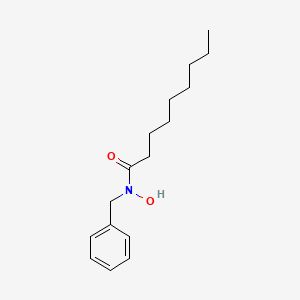![molecular formula C22H17NO B14416671 5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole CAS No. 83959-82-4](/img/structure/B14416671.png)
5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group and a 1,3-oxazole ring, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole typically involves the reaction of biphenyl derivatives with oxazole precursors under controlled conditions. Common synthetic routes include:
Cyclization Reactions: Utilizing biphenyl carboxylic acids and amines to form the oxazole ring.
Condensation Reactions: Combining biphenyl aldehydes with 3-methylphenyl derivatives in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and condensation reactions, optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxides.
Reduction: Using reducing agents to modify the oxazole ring.
Substitution: Halogenation and nitration reactions on the biphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Aplicaciones Científicas De Investigación
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine: Known for its hole transport properties in electronic materials.
Tris(methylphenyl)phosphate: Used as a flame retardant and plasticizer.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole stands out due to its unique combination of a biphenyl group and an oxazole ring, offering distinct chemical and physical properties
Propiedades
Número CAS |
83959-82-4 |
|---|---|
Fórmula molecular |
C22H17NO |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C22H17NO/c1-16-6-5-9-20(14-16)22-23-15-21(24-22)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-15H,1H3 |
Clave InChI |
LGOWJQHJUUYSQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


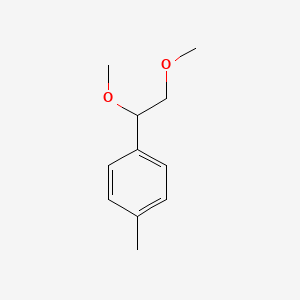

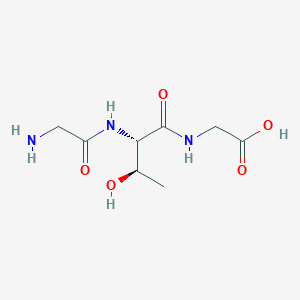
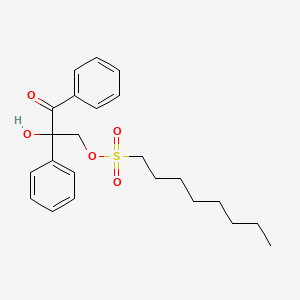
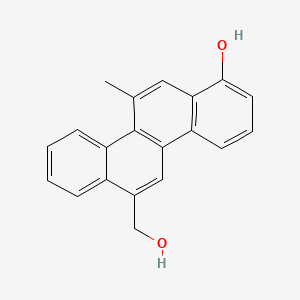
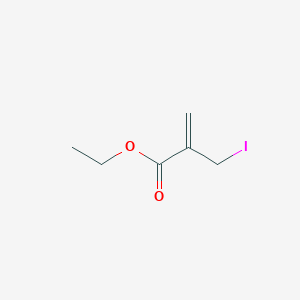
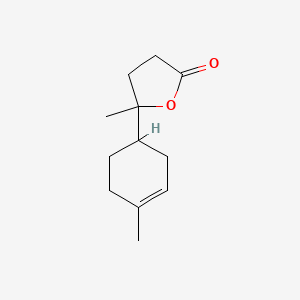

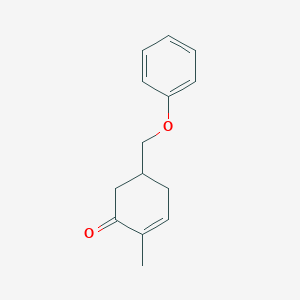
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)

![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
